1,2-Epoxy-3-(p-nitrophenoxy)propane

Enzymology Protease Inhibition Biochemical Assay

Researchers studying aspartic proteases or glutathione S-transferase theta (GSTT1) require a highly selective, active-site-directed probe. Generic epoxides like CDNB fail to distinguish GST isoforms, producing confounded data. - **Target Specificity**: EPNP is conjugated almost exclusively by GST-theta (r_s=0.90 vs. pan-GST substrate CDNB r_s=0.36), enabling unambiguous pharmacogenetic phenotyping. - **Defined Mechanism**: Covalently esterifies the catalytic aspartate of acid proteases with distinct 2:1 stoichiometry and pH optimum (3-4), unlike DAN or pepstatin. - **Supply Assurance**: Available from BenchChem with full analytical documentation, ensuring lot-to-lot consistency for reproducible enzymology.

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 5255-75-4
Cat. No. B1217041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Epoxy-3-(p-nitrophenoxy)propane
CAS5255-75-4
Synonyms1,2-epoxy-3-(p-nitrophenoxy)propane
EPNP
glycidyl 4-nitrophenyl ethe
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESC1C(O1)COC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C9H9NO4/c11-10(12)7-1-3-8(4-2-7)13-5-9-6-14-9/h1-4,9H,5-6H2
InChIKeyFPIGOBKNDYAZTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Epoxy-3-(p-nitrophenoxy)propane (CAS 5255-75-4): A Specialized Epoxide for Aspartic Protease Inactivation and GST Theta-Selective Conjugation Studies


1,2-Epoxy-3-(p-nitrophenoxy)propane (EPNP) is an epoxide characterized by a (4-nitrophenoxy)methyl substituent on the oxirane ring [1]. This bifunctional structure, comprising an electrophilic epoxide and a chromophoric nitrophenoxy moiety, confers a unique reactivity profile. Unlike simpler epoxides that serve primarily as electrophilic alkylators, EPNP functions as a classically employed, active-site directed irreversible inhibitor of aspartic proteases [2] and as a highly selective substrate for glutathione S-transferase theta (GST-theta) [3]. Its established roles in the biochemical characterization of acid proteases and in pharmacogenetic phenotyping of GST activity differentiate it from bulk epoxide monomers, positioning it as a critical, albeit specialized, chemical tool in enzymology and drug discovery research.

Why 1,2-Epoxy-3-(p-nitrophenoxy)propane (EPNP) Cannot Be Substituted with General Epoxides or Common GST Substrates


Generic epoxide monomers or widely-used electrophilic substrates are not functionally interchangeable with 1,2-Epoxy-3-(p-nitrophenoxy)propane (EPNP) in research applications. Its value is derived from its specific, quantifiable interactions with particular biological targets—aspartic proteases and class-theta glutathione S-transferases (GSTs). For instance, while many epoxides can alkylate nucleophilic residues, EPNP shows distinct stoichiometry and pH-dependent inactivation kinetics on acid proteases compared to other class inhibitors like diazoacetyl-DL-norleucine methyl ester (DAN) and pepstatin [1]. Furthermore, its metabolism is catalyzed almost exclusively by the GST-theta isozyme, a property not shared by the classic GST substrate 1-chloro-2,4-dinitrobenzene (CDNB), which is conjugated by multiple GST classes (alpha, mu, pi) [2]. Using a less specific compound would therefore fail to target the intended enzyme class or produce non-correlated data in pharmacogenetic studies, rendering substitution scientifically invalid for these well-defined applications.

Quantitative Evidence for Selecting 1,2-Epoxy-3-(p-nitrophenoxy)propane (EPNP) Over Its Closest Research Comparators


EPNP's Distinct Stoichiometry and pH Profile in Acid Protease Inactivation vs. DAN

A comparative study on nine acid proteases demonstrated that 1,2-epoxy-3-(p-nitrophenoxy)propane (EPNP) inactivates the enzymes with a stoichiometry of nearly 2 molecules per enzyme molecule, a process optimized at pH 3-4 [1]. In stark contrast, the inactivation by diazoacetyl-DL-norleucine methyl ester (DAN) occurs with a strict 1:1 stoichiometry and has a pH optimum of 5.5-6 [1]. This difference is crucial; it indicates EPNP and DAN react with distinct active-site carboxyl groups [1]. The differential pH profiles also dictate the appropriate assay conditions, making EPNP the required reagent for investigations of the second carboxyl group under acidic conditions.

Enzymology Protease Inhibition Biochemical Assay

EPNP's Functional Selectivity as a GST-Theta Specific Substrate vs. the Pan-GST Substrate CDNB

In a study using human erythrocyte cytosol, the activity towards 1,2-epoxy-3-(p-nitrophenoxy)propane (EPNP) showed a very strong and statistically significant correlation with the known GST-theta substrate ethylene dibromide (EDB) (Spearman's rank correlation r_s = 0.90, P < 0.005) [1]. Critically, this activity did not correlate with that of the classical GST substrate 1-chloro-2,4-dinitrobenzene (CDNB) (r_s = 0.36, P > 0.10) [1]. The study further identified that the alpha-, mu-, and pi- class GSTs did not contribute to EPNP conjugation, confirming its exclusive use as a phenotypic probe for the class-theta GST isozyme, which is associated with polymorphisms in the metabolism of certain carcinogens.

Pharmacogenetics Xenobiotic Metabolism Enzyme Polymorphism

EPNP Demonstrates High Potency as an Irreversible Pepsin Inactivator Compared to Other Substrate-Like Epoxides

In an early characterization of substrate-like epoxides as pepsin inactivators, 1,2-epoxy-3-(p-nitrophenoxy)propane (EPNP) was identified as the most potent compound among those tested [1]. When reacted with pepsin, EPNP induced a complete loss of enzymatic activity, with a measured incorporation of two molecules of EPNP per molecule of inactivated enzyme [1]. This is in contrast to other epoxides in the study which were less effective. The work also established that the reaction involves esterification of two distinct carboxyl groups on the enzyme, one of which is protected by substrate and is essential for catalysis.

Enzyme Inhibition Mechanism of Action Structure-Activity Relationship

EPNP's Defined Binding Mode to Aspartic Proteases at Atomic Resolution

X-ray crystallography has resolved the structure of the simian immunodeficiency virus (SIV) protease covalently bound to EPNP at a resolution of 2.4 Å, refined to an R-factor of 19% [1]. The structure reveals a precise binding stoichiometry of one EPNP molecule per protease dimer, which was confirmed by mass spectral analysis [1]. The epoxide moiety forms a covalent bond with one of the two active site aspartic acids (Asp-25), while the phenyl moiety of EPNP occupies the enzyme's S1 substrate-binding pocket [1]. This atomic-level detail is not available for many non-peptide inhibitors and provides a validated template for structure-based drug design targeting HIV and related aspartyl proteases.

Structural Biology Drug Design X-ray Crystallography

Optimized Research Applications for 1,2-Epoxy-3-(p-nitrophenoxy)propane (EPNP) Based on Comparative Evidence


Differential Labeling and Characterization of Active Site Carboxyl Groups in Acid Proteases

EPNP is the preferred reagent for the specific and differential labeling of active site aspartic acid residues in acid proteases. As established in comparative studies, EPNP and DAN inactivate acid proteases with different stoichiometries (2:1 vs. 1:1) and distinct pH optima (pH 3-4 vs. 5.5-6), indicating reaction with separate carboxyl groups [1]. Researchers can use EPNP under acidic conditions to covalently modify the non-DAN-reactive carboxyl group, allowing for its subsequent isolation and identification. This application is fundamental for mapping the catalytic architecture of new aspartic proteases and for understanding the mechanisms of enzymes like pepsin, rennin, and various fungal proteases.

Phenotyping of the GST-Theta Null Polymorphism in Human Population Studies

EPNP serves as a highly specific functional probe for the glutathione S-transferase theta (GST-theta) isozyme. Its use is critical in pharmacogenetic and toxicological studies designed to identify individuals with the GST-theta null polymorphism, which is linked to altered cancer susceptibility. The evidence shows that EPNP conjugation activity in erythrocyte cytosol correlates strongly with the activity of the GST-theta substrate EDB (r_s = 0.90), but not with the pan-GST substrate CDNB (r_s = 0.36) [2]. Employing EPNP in these assays provides a clear, unambiguous readout of GST-theta activity, avoiding the confounding data produced by less specific substrates like CDNB [2].

Structure-Based Design of Non-Peptide Inhibitors for HIV and SIV Proteases

The high-resolution crystal structure of EPNP bound to the SIV protease active site (2.4 Å resolution, R=19%) provides an invaluable, experimentally validated starting point for rational drug design [3]. The structure details the covalent attachment to the catalytic aspartate and the binding of the nitrophenoxy group in the S1 pocket [3]. Computational and medicinal chemists can leverage this atomic-level information to design and optimize new, non-peptide inhibitors against HIV-1, HIV-2, and SIV proteases, using the EPNP binding scaffold as a template. This is a direct application of the structural evidence that sets EPNP apart from many other epoxide inhibitors lacking such detailed characterization [3].

Achieving Complete and Irreversible Inactivation of Pepsin and Other Gastric Proteases

For biochemical studies requiring the total and irreversible abolition of pepsin or related gastric protease activity, EPNP is the established reagent of choice. Early SAR studies identified EPNP as the most potent among a series of substrate-like epoxides, demonstrating its ability to fully inactivate pepsin with a defined incorporation of two inhibitor molecules per enzyme molecule [4]. This characteristic makes it ideal for generating inactive enzyme controls, studying the role of pepsin in complex biological mixtures, or for exploring the consequences of blocking gastric protease function in various in vitro systems.

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